molecular formula C15H21N3O3S B1671584 Gliclazide CAS No. 21187-98-4

Gliclazide

货号 B1671584
CAS 编号: 21187-98-4
分子量: 323.4 g/mol
InChI 键: BOVGTQGAOIONJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Gliclazide is used to treat type 2 diabetes. It’s a medicine known as a sulfonylurea. Sulfonylureas increase the amount of insulin your pancreas makes, which lowers your blood sugar . It stimulates β cells of the islet of Langerhans in the pancreas to release insulin and enhances peripheral insulin sensitivity .


Synthesis Analysis

The synthesis of Gliclazide involves the use of N-amino-3-azabicyclo [3,3,0] octane, dichloromethane, and DMF (N, N-dimethylformamide). The reaction takes place in a high-pressure reaction kettle with a stirring and heating device . Another method for preparing Gliclazide avoids the use of amino heterocyclic group .


Molecular Structure Analysis

Gliclazide is considered a first-generation sulfonylurea due to the structural presence of a sulfonamide group able to release a proton and the presence of one aromatic group .


Chemical Reactions Analysis

In strong acidic and alkaline media, gliclazide was almost fully degraded while glipizide showed much higher stability . Gliclazide was incompatible with all tested excipients except dicalcium phosphate .


Physical And Chemical Properties Analysis

Gliclazide is characterized as a crystalline white or almost white powder . It is well-absorbed orally and achieves steady-state concentrations within 2 days. It has a low volume of distribution, extensive protein binding, and undergoes metabolism before excretion .

科研应用

Radioprotective Effects

  • Radioprotection Against Ionizing Radiation : A study by Pouri et al. (2019) demonstrated that gliclazide significantly reduced chromosome damage in human blood lymphocytes induced by ionizing radiation, suggesting its potential as a radioprotective agent.

Anti-Inflammatory and Antioxidant Properties

  • Reduced Oxidative Stress and Inflammation : Research by Araújo et al. (2019) found that gliclazide reduced oxidative stress and inflammation in an experimental model of periodontal disease.
  • Protection Against Glucose and AGEs-Induced Damage : Yang et al. (2019) reported that gliclazide protected glomerular mesangial cells and renal tubular epithelial cells from damage caused by high glucose and advanced glycation end products, suggesting a role in managing diabetic nephropathy.

Drug Delivery and Formulation Research

  • Nanoparticle Development : Ghajar et al. (2018) explored the preparation of gliclazide nanoparticles via electrospraying, enhancing its physicochemical properties.
  • Molecularly Imprinted Polymer for Extraction : A study by Vasconcelos et al. (2020) developed a selective polymer for extracting gliclazide from human plasma, enhancing therapeutic monitoring.

Pharmacokinetics and Drug Interaction Studies

  • Population Pharmacokinetics in Rabbits : Shaik et al. (2018) investigated the pharmacokinetics of gliclazide in rabbits, contributing to a better understanding of its metabolic and distribution pathways.

Disease Treatment and Management

  • Ulcerative Colitis Management : Arafa et al. (2020) explored gliclazide's potential in managing ulcerative colitis, highlighting its anti-inflammatory and antioxidant effects.

  • Effects on Vascular Smooth Muscle Cell Proliferation : Lee et al. (2018) reported that gliclazide inhibits vascular smooth muscle cell proliferation, which could help prevent diabetes-associated atherosclerosis.

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Studies of potential new glucose-lowering agents offer the opportunity to safely improve glycaemic control with prolonged efficacy and greater opportunity for therapeutic individualisation . New and ongoing studies will add to the cumulative data on the efficacy and safety of certain sulfonylureas in patients with diabetes .

性质

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVGTQGAOIONJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023095
Record name Gliclazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

42.6 [ug/mL] (The mean of the results at pH 7.4), 1.90e-01 g/L
Record name SID49646130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Gliclazide binds to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux leads to depolarization of the β cells. This opens voltage-dependent calcium channels in the β cell resulting in calmodulin activation, which in turn leads to exocytosis of insulin containing secretorty granules.
Record name Gliclazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gliclazide

CAS RN

21187-98-4
Record name Gliclazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21187-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gliclazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name gliclazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Gliclazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gliclazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180-182, 181 °C
Record name Gliclazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01120
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gliclazide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gliclazide
Reactant of Route 2
Reactant of Route 2
Gliclazide
Reactant of Route 3
Reactant of Route 3
Gliclazide
Reactant of Route 4
Reactant of Route 4
Gliclazide
Reactant of Route 5
Gliclazide
Reactant of Route 6
Gliclazide

Citations

For This Compound
32,400
Citations
A Sarkar, A Tiwari, PS Bhasin, M Mitra - Journal of Applied …, 2011 - japsonline.com
… Gradually accumulating evidence suggests that gliclazide may be useful in patients with … addition of gliclazide to insulin therapy enables insulin dosage to be reduced. Thus, gliclazide is …
Number of citations: 122 japsonline.com
DB Campbell, R Lavielle, C Nathan - Diabetes research and clinical …, 1991 - Elsevier
… Gliclazide is a sulphonylurea drug with an intermediate half-life of … Gliclazide stimulates insulin secretion through the β cell … Gliclazide reduces platelet adhesion, aggregation and …
Number of citations: 190 www.sciencedirect.com
JK McGavin, CM Perry, KL Goa - Drugs, 2002 - Springer
… Similarly, a sustained effect of gliclazide MR was observed in … ▴ Gliclazide MR showed similar tolerability to gliclazide IR … were observed during treatment with gliclazide MR. Episodes of …
Number of citations: 100 link.springer.com
KJ Palmer, RN Brogden - Drugs, 1993 - Springer
… Gliclazide is a second generation sulphonylurea oral … that gliclazide may be useful in patients with diabetic retinopathy, due to its haemobiological actions, and that addition of gliclazide …
Number of citations: 260 link.springer.com
FAM Al-Omary - Profiles of Drug Substances, Excipients and Related …, 2017 - Elsevier
… were used to examine whether gliclazide solid complex and gliclazide nanospheres were successfully formed in this study. The dissolution rate of gliclazide from its nanospheres was …
Number of citations: 19 www.sciencedirect.com
RC O'Brien, M Luo, N Balazs, J Mercuri - Journal of Diabetes and its …, 2000 - Elsevier
… This study examined the effects of in vitro supplementation with gliclazide and other … gliclazide therapy on oxidative parameters were assessed in 44 type 2 diabetic patients. Gliclazide, …
Number of citations: 209 www.sciencedirect.com
PE Jennings - Metabolism, 2000 - Elsevier
… Clinically, gliclazide reduces platelet reactivity and stimulates endothelial … of gliclazide on platelets have been related to a reduction in oxidative stress. This property is due to gliclazide's …
Number of citations: 101 www.sciencedirect.com
D Tessier, K Dawson, JP Tetrault, G Bravo… - Diabetic …, 1994 - Wiley Online Library
… that glibenclamide has a greater effect on insulin sensitivity than gliclazide in the elderly. We conclude that gliclazide causes fewer hypoglycaemic events in elderly patients with Type 2 …
Number of citations: 183 onlinelibrary.wiley.com
AK Singh, R Singh - Expert review of clinical pharmacology, 2016 - Taylor & Francis
… Specifically advising gliclazide may have been based on emerging evidence suggesting … of gliclazide over other SUs. This prompted us to do a literature review of gliclazide efficacy and …
Number of citations: 49 www.tandfonline.com
O Ziegler, P Drouin - Journal of Diabetes and its Complications, 1994 - Elsevier
… , gliclazide restores low plasminogen activity to normal in NIDDM patients previously treated with first-generation sulfonyl-ureas. Gliclazide … More recent studies suggest that gliclazide …
Number of citations: 33 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。